2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-Chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique combination of functional groups, including a benzyl chloride, a fluorobenzyl group, a triazole ring, and a benzothiophene moiety, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the benzothiophene core, which can be achieved through a cyclization reaction of a suitable precursor such as 2-bromo-4-methylthiophenol with an appropriate alkyne under palladium-catalyzed conditions.
Introduction of the Triazole Ring: The benzothiophene intermediate is then subjected to a cycloaddition reaction with an azide compound to form the triazole ring. This step can be carried out using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Attachment of the Benzyl Chloride and Fluorobenzyl Groups: The triazole-containing intermediate is further reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl chloride and fluorobenzyl groups.
Formation of the Sulfide Linkage: Finally, the sulfide linkage is introduced by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzyl chloride or triazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced benzyl or triazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound’s reactivity can be harnessed for the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: A simpler compound with similar functional groups but lacking the triazole and benzothiophene moieties.
4-Isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole: A compound with a similar core structure but without the benzyl chloride and fluorobenzyl groups.
Uniqueness
2-Chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3S2/c1-12(2)26-20(17-11-27-19-8-13(3)4-7-16(17)19)24-25-21(26)28-10-14-5-6-15(23)9-18(14)22/h5-6,9,11-13H,4,7-8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLUZACPQSPXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NN=C(N3C(C)C)SCC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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